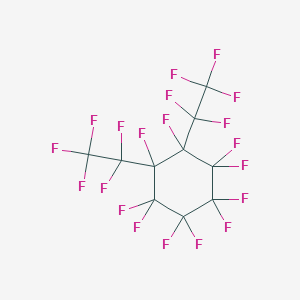

Perfluoro(1,2-diéthylcyclohexane)

Vue d'ensemble

Description

Perfluoro-1,2-dimethylcyclohexane is used in the method for manufacturing surface nanoprotrusion structure using a polymer stamp with colloidal particles . The molecule contains a total of 24 bond(s) including 24 non-H bond(s) and 1 six-membered ring(s) .

Molecular Structure Analysis

The molecular structure of Perfluoro-1,2-dimethylcyclohexane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The linear formula is C6F10(CF3)2 .Physical and Chemical Properties Analysis

Perfluoro-1,2-dimethylcyclohexane is a clear, colorless liquid with a relatively high density . It has a boiling point of 101.5±0.0 °C at 760 mmHg and a density of 1.8±0.1 g/cm3 .Applications De Recherche Scientifique

Analyse complète des applications du perfluoro(1,2-diéthylcyclohexane)

Le perfluoro(1,2-diéthylcyclohexane) est un composé perfluoré doté de propriétés uniques qui le rendent adapté à diverses applications scientifiques. Voici une analyse détaillée de ses applications potentielles dans différents domaines de la recherche.

Traçage environnemental : Les composés perfluorés sont souvent utilisés comme traceurs dans les études environnementales en raison de leur stabilité et de leurs signatures chimiques distinctes. Le perfluoro(1,2-diéthylcyclohexane) pourrait être utilisé pour suivre les voies de pollution et comprendre la distribution des contaminants dans l'environnement.

Membranes échangeuses de protons (PEM) : Dans le domaine de l'énergie, les composés perfluorés ont été étudiés pour une utilisation dans les piles à combustible PEM. La structure chimique du perfluoro(1,2-diéthylcyclohexane) peut lui permettre de servir de composant dans la membrane, facilitant le transport des protons tout en maintenant une résistance chimique .

Mécanisme D'action

Target of Action

Perfluoro(1,2-diethylcyclohexane) is a type of per- and polyfluoroalkyl substance (PFAS). The primary targets of PFAS are believed to be the peroxisome proliferator receptors (PPRs), particularly the alpha subtype . PPRs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.

Mode of Action

The interaction of Perfluoro(1,2-diethylcyclohexane) with its targets involves the activation of peroxisome proliferator receptor alpha (PPRα). This activation is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . The human relevance of this mechanism is uncertain .

Biochemical Pathways

The activation of PPRα by PFAS affects various biochemical pathways. RNA-sequencing studies have shown that PFAS exposure results in the differential expression of several genes . Upstream regulator analysis revealed that all three PFAS induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

They are resistant to metabolic degradation, which can lead to long biological half-lives .

Result of Action

The activation of PPRα by Perfluoro(1,2-diethylcyclohexane) can lead to several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro(1,2-diethylcyclohexane). For instance, the presence of other chemicals in the environment can affect its bioavailability and toxicity. Furthermore, the compound’s stability and resistance to degradation mean that it can persist in the environment for extended periods .

Safety and Hazards

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(5(17,18)9(25,26)27)2(12,6(19,20)10(28,29)30)4(15,16)8(23,24)7(21,22)3(1,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDOFOJJNOOWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681080 | |

| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75169-49-2 | |

| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)

![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)

![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1501569.png)